molecular formula C20H23N3O5S B12776923 Rivoglitazone metabolite M10 CAS No. 299175-49-8

Rivoglitazone metabolite M10

Cat. No.: B12776923
CAS No.: 299175-49-8
M. Wt: 417.5 g/mol
InChI Key: CFOSYNLCBUVBPB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rivoglitazone involves multiple steps, starting from the formation of the thiazolidinedione ring. The synthetic route typically includes the following steps:

Industrial Production Methods

Industrial production of rivoglitazone and its metabolites involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Chemical Reactions Analysis

Types of Reactions

Rivoglitazone metabolite M10 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include:

Scientific Research Applications

Rivoglitazone metabolite M10 has several scientific research applications, including:

Mechanism of Action

Rivoglitazone metabolite M10 exerts its effects by acting as an agonist of peroxisome proliferator-activated receptor gamma. This receptor is involved in regulating glucose and lipid metabolism. The activation of peroxisome proliferator-activated receptor gamma leads to increased insulin sensitivity and improved glycemic control .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Rivoglitazone metabolite M10 is unique due to its specific metabolic pathways and the formation of distinct metabolites. Its higher potency as a peroxisome proliferator-activated receptor gamma agonist compared to other thiazolidinediones makes it a promising candidate for further research and development .

Properties

CAS No.

299175-49-8

Molecular Formula

C20H23N3O5S

Molecular Weight

417.5 g/mol

IUPAC Name

3-[4-[(6-methoxy-1-methylbenzimidazol-2-yl)methoxy]phenyl]-2-methylsulfonylpropanamide

InChI

InChI=1S/C20H23N3O5S/c1-23-17-11-15(27-2)8-9-16(17)22-19(23)12-28-14-6-4-13(5-7-14)10-18(20(21)24)29(3,25)26/h4-9,11,18H,10,12H2,1-3H3,(H2,21,24)

InChI Key

CFOSYNLCBUVBPB-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC(=C2)OC)N=C1COC3=CC=C(C=C3)CC(C(=O)N)S(=O)(=O)C

Origin of Product

United States

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